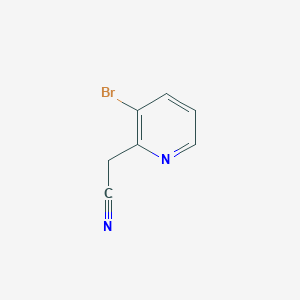

2-(3-Bromopyridin-2-yl)acetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSWNHWAGMAOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349076 | |

| Record name | (3-bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122851-60-9 | |

| Record name | (3-bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromopyridin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Studies of 2 3 Bromopyridin 2 Yl Acetonitrile

Reactivity at the Acetonitrile (B52724) Group

The acetonitrile group, with its reactive methylene (B1212753) (-CH₂) protons and the carbon-nitrogen triple bond, is a key site for various chemical transformations. Its reactivity allows for the introduction of new functional groups and the construction of fused ring systems.

Nucleophilic Addition Reactions

The nitrile group in 2-(pyridin-2-yl)acetonitrile derivatives is susceptible to nucleophilic addition. The electron-withdrawing nature of the adjacent pyridine (B92270) ring enhances the electrophilicity of the nitrile carbon. While direct nucleophilic addition of simple nucleophiles to the nitrile is possible, the acidity of the α-methylene protons often leads to initial deprotonation.

A significant reaction involving initial nucleophilic attack on the nitrile is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.orgbuchler-gmbh.comambeed.com For a molecule like 2-(3-bromopyridin-2-yl)acetonitrile, if another nitrile-containing chain were introduced into the molecule, this reaction could be used to construct fused ring systems. ekb.eg For instance, reaction with lithiated methoxyallene (B81269) can lead to the formation of a primary addition product which can subsequently cyclize. chim.it

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. These 1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. thieme-connect.comacs.org For example, nitriles can react with 1,3-dipoles such as azides or nitrones to form tetrazoles or oxadiazolines, respectively. acs.org This type of reaction proceeds via a concerted, pericyclic mechanism. The reaction of this compound with an azide, for instance, would be expected to yield a tetrazolyl-substituted pyridine.

Furthermore, annulation strategies involving pyridinium (B92312) ylides or related intermediates derived from pyridylacetonitriles can lead to the formation of fused polycyclic systems like pyrido[1,2-a]indoles. nih.govrsc.orgmdpi.com

Derivatives from Reduction and Hydrolysis of the Nitrile Moiety

The nitrile group of this compound serves as a precursor to other important functional groups, primarily amines and carboxylic acids, through reduction and hydrolysis, respectively.

Reduction to Primary Amines The carbon-nitrogen triple bond can be completely reduced to afford a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas over a metal catalyst like palladium, platinum, or nickel, is another common method. organic-chemistry.org These reactions convert this compound into 2-(3-bromopyridin-2-yl)ethanamine, a valuable intermediate for further functionalization.

| Reaction | Reagents | Product |

| Nitrile Reduction | 1. LiAlH₄, Ether 2. H₃O⁺ | 2-(3-Bromopyridin-2-yl)ethanamine |

| Nitrile Reduction | H₂, Pd/C | 2-(3-Bromopyridin-2-yl)ethanamine |

Hydrolysis to Carboxylic Acids The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, such as hydrochloric acid, which directly produces the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Base-catalyzed hydrolysis, using an alkali like sodium hydroxide, initially forms a carboxylate salt, which then requires acidification with a strong acid to yield the final carboxylic acid. chemistrysteps.com This process transforms this compound into 2-(3-bromopyridin-2-yl)acetic acid.

| Reaction | Reagents | Intermediate/Final Product |

| Acid Hydrolysis | H₃O⁺, Heat | 2-(3-Bromopyridin-2-yl)acetic acid |

| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2-(3-Bromopyridin-2-yl)acetate (intermediate) 2-(3-Bromopyridin-2-yl)acetic acid (final) |

Formation and Reactivity of Enaminonitriles

The active methylene group in this compound readily condenses with amide acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form enaminonitriles. researchgate.netresearchgate.net These electron-rich alkenes are versatile intermediates in heterocyclic synthesis. beilstein-journals.org

The resulting enaminonitrile, 3-(dimethylamino)-2-(3-bromopyridin-2-yl)acrylonitrile, can undergo a variety of cyclization reactions. For example, treatment with various nucleophiles can lead to the formation of substituted pyridines, pyrimidines, or other fused heterocyclic systems. arabjchem.orgmdpi.com These reactions highlight the utility of the acetonitrile group as a handle for constructing complex molecular architectures.

| Reactants | Reagent | Product Type |

| 2-(Pyridin-2-yl)acetonitrile | DMF-DMA | Enaminonitrile |

| Enaminonitrile | Secondary Amines | Substituted Acrylonitriles |

| Enaminonitrile | Hydrazine Hydrate | Pyrazole Derivatives |

Reactivity at the Bromine Substituent

The bromine atom at the 3-position of the pyridine ring is a key site for modification, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for modifying the pyridine core of this compound. The C-Br bond serves as a handle for introducing a wide variety of substituents. researchgate.net

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between the bromopyridine and an organoboron compound (e.g., a boronic acid or ester). tcichemicals.com This reaction is highly efficient for forming new C-C bonds and tolerates a wide range of functional groups. It allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring. nih.govresearchgate.net

Buchwald-Hartwig Amination This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyridine with amines. researchgate.netrsc.org It is a versatile method for synthesizing N-aryl or N-heteroaryl pyridinamines from this compound. nih.govsemanticscholar.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling The Sonogashira coupling is a palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. scirp.org This method can be used to install an alkyne substituent at the 3-position of the pyridine ring, providing a gateway to further transformations.

The table below summarizes typical conditions and products for these cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine ligand | Na₂CO₃, K₂CO₃, or K₃PO₄ | 3-Aryl-2-(cyanomethyl)pyridine |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd(OAc)₂/Xantphos or other phosphine ligands | NaOtBu or Cs₂CO₃ | 3-(Amino)-2-(cyanomethyl)pyridine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or other amine base | 3-(Alkynyl)-2-(cyanomethyl)pyridine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is electron-deficient, which, in principle, makes it susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group (in this case, the bromine atom) on the aromatic ring. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the ring can activate it towards nucleophilic attack. libretexts.org The nitrogen atom in the pyridine ring itself acts as an activating group for substitution at the 2- and 4-positions. acs.orgresearchgate.net Therefore, the bromine at the 3-position is not in the most activated position for a standard SNAr reaction. However, under certain conditions, particularly with strong nucleophiles, substitution can occur.

Magnesium-Mediated Reactions (e.g., Grignard Reagents)

The bromine atom of this compound can be utilized to form an organometallic species, specifically a Grignard reagent. This involves the reaction of the aryl bromide with magnesium metal. researchgate.net The resulting Grignard reagent, 2-(cyanomethyl)pyridin-3-ylmagnesium bromide, can then be used in a variety of subsequent reactions. For example, Grignard reagents can react with nitriles to form ketones after hydrolysis. masterorganicchemistry.com The Grignard reagent adds to the carbon of the nitrile, and subsequent workup with aqueous acid yields the ketone. masterorganicchemistry.com This transformation provides a route to functionalize the molecule at the 3-position of the pyridine ring.

Reactivity of the Pyridine Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more difficult than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. evitachem.comlibretexts.org When substitution does occur, it is directed primarily to the 3- and 5-positions, as the arenium ion intermediates for attack at these positions are less destabilized than those for attack at the 2-, 4-, and 6-positions. libretexts.org In the case of this compound, the pyridine ring is already substituted with a bromine atom and an acetonitrile group. The bromine atom is a deactivating but ortho-, para-directing group (directing to positions 2 and 4 relative to itself), while the acetonitrile group is deactivating and meta-directing. The overriding influence is the deactivation by the pyridine nitrogen itself, making further electrophilic substitution challenging and likely to occur at the 5-position if forced.

Complexation and Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and the nitrile group in this compound are potential donor sites for coordination with metal centers. While direct studies on the complexation of this compound are not extensively detailed in the available literature, the coordination behavior of its core components, 3-bromopyridine (B30812) and acetonitrile, provides significant insights.

Research has demonstrated the formation of coordination complexes involving 3-bromopyridine and acetonitrile with various transition metals. For instance, single crystals of bis(acetonitrile-κN)bis(3-bromopyridine-κN)bis(thiocyanato-κN)cobalt(II), [Co(NCS)₂(C₅H₄BrN)₂(C₂H₃N)₂], have been synthesized and characterized. nih.gov In this complex, the Cobalt(II) ion is octahedrally coordinated by two 3-bromopyridine ligands, two acetonitrile ligands, and two N-bonded thiocyanate (B1210189) anions. nih.gov The 3-bromopyridine and acetonitrile ligands coordinate to the metal center through their nitrogen atoms. nih.gov The structure is further stabilized by a network of C-H···S and C-H···N hydrogen bonds. nih.gov

Similar coordination compounds have been reported for other metals. Isotypic complexes of the formula M(NCS)₂(3-bromopyridine)₄ (where M = Zn, Cd) have been synthesized, which upon heating, can transform into M(NCS)₂(3-bromopyridine)₂. nih.gov Additionally, a nickel complex, Ni(NCS)₂(3-bromopyridine)₂·CH₃CN, has been characterized where the Ni(II) cations are linked into chains by bridging thiocyanate anions, with acetonitrile molecules occupying channels within the crystal lattice. nih.gov The ability of the acetonitrile ligand to participate in the coordination sphere is also evident in various copper and zinc complexes synthesized from piperazine-based ligands where acetonitrile acts as a solvent and a ligand. biointerfaceresearch.com

The study of "rollover" cyclometalation offers another perspective on the potential coordination chemistry of derivatives of this compound. In one study, a complex of Iridium(III) with 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine was synthesized. researchgate.net This process involves the initial coordination of the ligand in a standard bidentate fashion, followed by an internal rotation and subsequent activation of a remote C-H bond on the pyridine ring, leading to a cyclometalated complex. researchgate.net This highlights the potential for more intricate coordination modes beyond simple N-donation from the pyridine ring, especially with heavier transition metals like iridium.

Table 1: Examples of Metal Complexes with 3-Bromopyridine and Acetonitrile Ligands

| Complex Formula | Metal Center | Coordination Geometry | Ligands | Reference |

| [Co(NCS)₂(C₅H₄BrN)₂(C₂H₃N)₂] | Co(II) | Distorted Octahedral | 3-Bromopyridine, Acetonitrile, Thiocyanate | nih.gov |

| M(NCS)₂(3-bromopyridine)₄ | Zn(II), Cd(II) | Octahedral | 3-Bromopyridine, Thiocyanate | nih.gov |

| Ni(NCS)₂(3-bromopyridine)₂·CH₃CN | Ni(II) | Octahedral (chain) | 3-Bromopyridine, Acetonitrile (solvate), Thiocyanate | nih.gov |

| cis-[Ir(κ²-C-N-L1)(κ²-N-N-L1)Cl₂]¹ | Ir(III) | Not specified | 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, Chloride | researchgate.net |

| [Cu₂(L2)(CH₃CN)Cl₂(H₂O)₅] | Cu(II) | Not specified | Piperazine-based ligand, Acetonitrile, Chloride, Water | biointerfaceresearch.com |

| [Zn₂(L2)(CH₃CN)₂Cl₂(H₂O)₄] | Zn(II) | Not specified | Piperazine-based ligand, Acetonitrile, Chloride, Water | biointerfaceresearch.com |

| ¹ L1 denotes the bidentate ligand derived from the substituted pyridine. |

Lewis Acid-Mediated Transformations

Lewis acids play a crucial role in activating and directing the reactivity of organic molecules, and this compound is no exception. The pyridine nitrogen and the nitrile group can interact with Lewis acids, influencing the molecule's electronic properties and facilitating various transformations.

One of the key applications of Lewis acids in relation to this compound is in its synthesis. The regioselective bromination of 2-pyridylacetonitrile (B1294559) at the 3-position can be achieved using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The Lewis acid coordinates to the pyridine nitrogen, modifying the directing effect of the ring and favoring substitution at the meta-position relative to the cyanomethyl group.

The nitrile group itself is susceptible to transformations mediated by Lewis acids. The Pinner reaction, which converts nitriles into esters via an intermediate imino ether, can be promoted by Lewis acids. beilstein-journals.org Studies have shown that various Lewis acids, including hafnium(IV) triflate, aluminum tribromide, and trimethylsilyl (B98337) triflate, can catalyze the reaction between a nitrile and an alcohol. beilstein-journals.org For instance, trimethylsilyl triflate was found to be highly effective for the reaction of primary alcohols with aliphatic or benzylic nitriles. beilstein-journals.org This suggests that the cyanomethyl group of this compound could potentially be converted to an ester or other derivatives under similar Lewis acidic conditions.

Furthermore, Lewis acids like scandium(III) triflate (Sc(OTf)₃) are recognized for their ability to catalyze a wide range of reactions, including those involving pyridines. beilstein-journals.org These catalysts are known to activate pyridines for further functionalization. bath.ac.uk The interaction of a Lewis acid with the pyridine nitrogen atom decreases the electron density of the ring, making it more susceptible to nucleophilic attack or other transformations that might otherwise be difficult to achieve. The effectiveness of a Lewis acid in a given reaction can be influenced by the solvent, as the solvent can compete for coordination to the Lewis acid, thereby modulating its effective strength. chemrxiv.org

Table 2: Lewis Acid-Mediated Reactions Relevant to this compound

| Reaction Type | Substrate | Lewis Acid | Reagents | Product Type | Reference |

| Regioselective Bromination | 2-Pyridylacetonitrile | FeBr₃ | Br₂ | 3-Bromo-2-pyridylacetonitrile | |

| Pinner Reaction | Benzyl cyanide, Alcohol | Trimethylsilyl triflate | Alcohol | Aromatic ester | beilstein-journals.org |

| Pinner Reaction | Benzyl cyanide, Alcohol | Aluminum tribromide | Alcohol | Aromatic ester | beilstein-journals.org |

| Tandem Reaction | Ketonic pyridine | Cu(OAc)₂ | Benzylamine, O₂ | Imidazopyridine derivative | beilstein-journals.org |

Mechanistic Investigations of Reactions Involving 2 3 Bromopyridin 2 Yl Acetonitrile

Elucidation of Reaction Pathways and Rate-Determining Steps

The reactions of 2-(3-Bromopyridin-2-yl)acetonitrile primarily follow pathways common to functionalized halo-aromatic compounds, notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

In palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling, the generally accepted mechanism involves a catalytic cycle with several key steps. The cycle begins with the active Pd(0) catalyst. The initial and often rate-determining step is the oxidative addition of the aryl halide, in this case, the C-Br bond of this compound, to the Pd(0) center to form a Pd(II) intermediate. wikipedia.org This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium-carbon bond. Subsequent steps include transmetalation with the coupling partner (e.g., a copper acetylide in the standard Sonogashira reaction) and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org While oxidative addition is frequently the slowest step, some studies suggest that under certain conditions, the transmetalation step can become rate-limiting. libretexts.orgsci-hub.se

Nucleophilic Aromatic Substitution (SNAr) pathways are also possible, though they typically require strong nucleophiles and/or activation of the aromatic ring. The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack compared to benzene (B151609). wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is usually the rate-determining step, involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or sigma complex. In the faster second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. scribd.comuoanbar.edu.iq The reaction is bimolecular, with its rate dependent on the concentrations of both the substrate and the nucleophile. ucsd.edurammohancollege.ac.in

Role of the Bromine Atom in Directing Regioselectivity and Reactivity

The bromine atom at the C3 position is central to the reactivity and regioselectivity of this compound. Its primary role is to serve as a leaving group or as the site of metal insertion in cross-coupling reactions.

In cross-coupling reactions , the C-Br bond is the specific site of reaction. The reactivity of aryl halides in these processes is well-established and follows the order I > Br > Cl > F. wikipedia.org The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to palladium catalysts under relatively mild conditions, making this compound a valuable substrate for constructing more complex molecules. The position of the bromine atom is fixed, meaning these reactions are inherently regioselective, occurring exclusively at the C3 position.

In electrophilic aromatic substitution , the pyridine nitrogen atom is a strongly deactivating group that directs incoming electrophiles primarily to the C3 and C5 positions. pearson.comlibretexts.org The presence of the bromine atom at C3, itself a deactivating but ortho-, para-directing group (in the context of benzene), further complicates the electronic landscape. However, electrophilic substitution on this ring is generally difficult due to the combined deactivating effects of the nitrogen atom and the halogen. wikipedia.orglibretexts.org

In nucleophilic aromatic substitution , the electronegative nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions electrophilic. uoanbar.edu.iq While the bromine is at C3, direct nucleophilic displacement of bromide is less favorable than at the C2 or C4 positions unless activated by other substituents. The acetonitrile (B52724) group at the C2 position also influences the electronic distribution of the ring.

Table 4.2.1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Halide (Ar-X) | Relative Rate of Oxidative Addition | Bond Dissociation Energy (kcal/mol) |

| Ar-I | Fastest | ~65 |

| Ar-Br | Intermediate | ~81 |

| Ar-Cl | Slow | ~96 |

| Ar-F | Slowest | ~123 |

This table provides generalized data illustrating the trend in reactivity for aryl halides in common cross-coupling reactions like Sonogashira and Suzuki coupling. Actual rates depend on specific substrates, catalysts, and reaction conditions.

Characterization of Key Intermediates (e.g., Nitrile-Stabilized Carbanions, Sigma Complexes)

The mechanistic pathways of reactions involving this compound are defined by the formation of transient, high-energy intermediates.

Nitrile-Stabilized Carbanions: The methylene (B1212753) protons (the -CH₂- group) adjacent to the nitrile group (-CN) are acidic. The nitrile group is strongly electron-withdrawing via induction and resonance, which stabilizes the conjugate base. In the presence of a suitable base, deprotonation occurs to form a nitrile-stabilized carbanion. researchgate.net This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds. The negative charge is delocalized onto the nitrogen atom of the nitrile group, which is key to its stability.

Sigma Complexes (Meisenheimer Complexes): In Nucleophilic Aromatic Substitution (SNAr) reactions, the key intermediate is an anionic sigma complex. uoanbar.edu.iq For this compound, attack of a nucleophile at the C3 position would lead to a tetrahedral carbon and a negative charge delocalized across the pyridine ring, including the electronegative nitrogen atom. The ability of the pyridine ring to stabilize this negative charge is crucial for the reaction to proceed.

Organometallic Intermediates: In palladium-catalyzed reactions, a series of organometallic intermediates are formed. The first is the Pd(II) oxidative addition product, an organopalladium complex where the pyridine ring is directly bonded to the metal center. researchgate.net Subsequent intermediates include the transmetalation product, where the coupling partner displaces the halide on the palladium, and finally, the complex from which the product reductively eliminates. These intermediates are typically studied using a combination of spectroscopic methods and computational modeling.

Computational and Experimental Approaches for Mechanistic Studies

A combination of computational and experimental techniques is employed to build a comprehensive understanding of reaction mechanisms.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for modeling reaction pathways. acs.org It allows researchers to calculate the energies of reactants, products, transition states, and intermediates. mdpi.comarxiv.org By mapping the potential energy surface, the most likely reaction pathway can be identified, and the activation energy for the rate-determining step can be estimated. acs.org DFT calculations can also provide insights into the electronic structure of intermediates, helping to rationalize observed regioselectivity and reactivity. rsc.org For instance, modeling the transition state for the oxidative addition of the C-Br bond to a palladium catalyst can explain the influence of different ligands on the reaction rate. researchgate.net

Experimental Approaches: Kinetic studies are fundamental to determining the rate law of a reaction, which provides direct evidence for the molecules involved in the rate-determining step. rsc.org For example, finding that a Sonogashira coupling reaction is first order in both the aryl bromide and the catalyst would support the oxidative addition as the rate-limiting step. acs.org Another technique is the use of competition experiments, where two different substrates are reacted with a limited amount of a reagent to determine their relative reactivities. Isotopic labeling studies can also be used to trace the path of atoms through a reaction mechanism. Finally, attempts to detect or trap proposed intermediates using spectroscopic techniques like NMR, IR, and mass spectrometry provide direct evidence for their existence.

Table 4.4.1: Common Methods for Mechanistic Investigation

| Method | Type | Information Gained |

| Kinetic Studies | Experimental | Reaction order, rate law, activation parameters; identifies species in the rate-determining step. |

| Isotope Labeling | Experimental | Traces the movement of specific atoms through the reaction pathway. |

| Intermediate Trapping | Experimental | Provides direct evidence for the existence of proposed transient species. |

| Spectroscopic Analysis (NMR, IR, MS) | Experimental | Characterization of reactants, products, and stable or trapped intermediates. |

| Density Functional Theory (DFT) | Computational | Geometries and energies of intermediates and transition states, reaction energy profiles. acs.org |

| Hammett Analysis | Experimental | Correlates reaction rates with electronic effects of substituents to probe transition state charge distribution. |

Theoretical and Computational Studies of 2 3 Bromopyridin 2 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of molecules. uni-kiel.deresearchgate.net These methods offer a cost-effective and accurate means to predict molecular geometries, energies, and a range of other chemical attributes. acs.orgresearchgate.net

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org DFT calculations have been successfully employed to optimize the molecular structure of various organic compounds, providing insights into bond lengths, bond angles, and dihedral angles. science.gov For pyridine (B92270) derivatives, DFT studies have shown that the positions of substituents significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electron density distribution. In the case of 2-(3-Bromopyridin-2-yl)acetonitrile, the electron-withdrawing nature of the bromine atom is expected to lower the LUMO energy, which in turn facilitates nucleophilic attacks at the nitrile group. The energetics of different conformations and transition states can also be determined using DFT, which is crucial for understanding reaction mechanisms and molecular stability. unibo.it

Selection and Validation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.govreddit.com A variety of functionals, such as B3LYP, M06-2X, and PBE, are available, each with its own strengths and weaknesses. science.govreddit.com Similarly, a range of basis sets, from the Pople-style basis sets like 6-31G* to the correlation-consistent basis sets like aug-cc-pVDZ, can be employed. google.com

For pyridine derivatives, studies have shown that hybrid functionals like B3LYP often provide a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies. science.govresearchgate.net For instance, calculations on similar molecules have utilized the B3LYP functional with the 6-311++G(d,p) basis set for reliable predictions of vibrational wavenumbers and molecular structure. science.gov The validation of the chosen functional and basis set is typically achieved by comparing the calculated properties with available experimental data. When experimental data is scarce, comparison with results from higher-level theoretical methods can be used as a benchmark. nih.gov The choice of basis set is also critical, with larger basis sets generally providing more accurate results, albeit at a higher computational expense. For molecules containing heavier elements like bromine, the inclusion of polarization and diffuse functions in the basis set is often necessary for accurate descriptions of electronic properties. google.com

Conformational Analysis and Ground State Geometries

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on reactivity and physical properties. researchgate.net For this compound, the rotation around the C-C bond connecting the pyridine ring and the acetonitrile (B52724) group is a key conformational variable.

By performing a potential energy surface (PES) scan, the most stable conformers (ground state geometries) can be identified. science.gov DFT calculations are a powerful tool for this purpose, allowing for the optimization of various possible conformations and the determination of their relative energies. unibo.it The identification of the global minimum on the potential energy surface corresponds to the most stable conformation of the molecule. The geometric parameters (bond lengths, bond angles, and dihedral angles) of this ground state geometry can then be precisely determined.

Prediction of Spectroscopic Parameters

Theoretical calculations can provide valuable predictions of various spectroscopic parameters, aiding in the interpretation of experimental spectra.

Vibrational Frequencies (FTIR, FT-Raman) and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. spectroscopyonline.com DFT calculations can be used to predict the vibrational frequencies and intensities of these modes. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. researchgate.net

A detailed analysis of the vibrational modes can be achieved through a Potential Energy Distribution (PED) calculation. PED analysis assigns the calculated vibrational frequencies to specific internal coordinates (stretching, bending, torsion), providing a clear understanding of the nature of each vibration. scialert.net For this compound, characteristic vibrations would include the C-H stretching and bending modes of the pyridine ring, the C-Br stretching frequency, and the C≡N stretching of the nitrile group. researchgate.netlippertt.ch The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum due to the heavy mass of the bromine atom. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) (Note: This table is illustrative and based on general expectations for similar compounds. Actual values would require specific DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|

| C-H stretch (pyridine) | 3100-3000 |

| C≡N stretch | 2250-2200 |

| C-C stretch (ring) | 1600-1400 |

| C-H in-plane bend | 1300-1000 |

| C-H out-of-plane bend | 1000-750 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. liverpool.ac.uk The prediction of NMR chemical shifts using computational methods can greatly assist in the assignment of experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts within the DFT framework. researchgate.netnih.gov

The calculated chemical shifts for ¹H and ¹³C nuclei are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS). sigmaaldrich.com The accuracy of the predicted shifts can be improved by using appropriate scaling factors derived from linear regression analysis of calculated versus experimental data for a set of related compounds. beilstein-journals.org For this compound, the chemical shifts of the pyridine protons and carbons will be influenced by the electronic effects of both the bromine atom and the acetonitrile group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This table is illustrative and based on general expectations for similar compounds. Actual values would require specific GIAO-DFT calculations.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (pyridine) | 7.5 - 8.5 |

| CH₂ | 4.0 - 4.5 |

| C (pyridine, C-Br) | ~120 |

| C (pyridine) | 125 - 150 |

| CH₂ | ~25 |

Electronic Absorption Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. doi.org The analysis of these transitions provides insight into the molecule's electronic structure and its interaction with light.

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. Typically, these transitions involve the promotion of an electron from a filled molecular orbital to an empty one, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). doi.org The calculated spectrum is often compared with experimental data to validate the computational method. acs.org The main absorption bands in similar aromatic and heterocyclic compounds are generally attributed to π → π* and n → π* transitions. acrhem.org

Table 1: Simulated UV-Vis Absorption Data for this compound (Note: This data is illustrative and based on typical values for similar compounds calculated using TD-DFT methods.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.185 | HOMO -> LUMO | π -> π* |

| 275 | 0.092 | HOMO-1 -> LUMO | π -> π* |

The results from a TD-DFT calculation would reveal the primary electronic transitions responsible for the molecule's absorption profile, which is crucial for applications in photochemistry and materials science. doi.org

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. mdpi.com The energies of these orbitals are also linked to ionization potential (via HOMO energy) and electron affinity (via LUMO energy).

For this compound, the distribution of the HOMO and LUMO orbitals would likely be spread across the pyridine ring and the acetonitrile substituent, indicating the regions involved in electron donation and acceptance.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -1.50 |

A significant energy gap, as shown in the illustrative table, would suggest that this compound is a relatively stable molecule. mdpi.com

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. malayajournal.org MESP analysis helps identify sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. malayajournal.orgrsc.org

Different colors on the MESP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

In this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring and the nitrile group, highlighting these as primary sites for electrophilic interaction. The regions around the hydrogen atoms and potentially the bromine atom (due to a positive σ-hole) would show positive potential (blue), marking them as sites for nucleophilic interaction. rsc.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This method provides detailed insights into intramolecular bonding and interactions, such as charge delocalization and hyperconjugation.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. dergipark.org.tr A higher E(2) value indicates a stronger interaction, signifying greater charge delocalization or hyperconjugative stability. researchgate.net

For this compound, significant interactions would likely involve the lone pairs of the pyridine nitrogen (LP(N)) donating into the antibonding orbitals (π*) of the aromatic ring, and π orbitals of the ring donating into the antibonding orbitals of the C-Br or C-C bonds.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Note: This data is illustrative and based on typical interactions found in similar heterocyclic compounds.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 | Intramolecular Charge Transfer (π-conjugation) |

| LP(1) N5 | π*(C1-C6) | 25.8 | Hyperconjugation (Lone Pair -> Antibonding) |

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. hackernoon.com They quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attack. acs.org

The condensed Fukui functions are calculated as follows:

fk+ (for nucleophilic attack): [q(N) - q(N+1)] - Indicates reactivity towards a nucleophile.

fk- (for electrophilic attack): [q(N-1) - q(N)] - Indicates reactivity towards an electrophile.

fk0 (for radical attack): [q(N-1) - q(N+1)]/2

Where q(N), q(N+1), and q(N-1) are the electronic populations of an atom k in the neutral, anionic, and cationic states, respectively. hackernoon.com A higher Fukui function value for a particular atom indicates a greater propensity for that type of reaction at that site.

For this compound, the nitrogen atom of the pyridine ring would be expected to have a high fk- value, confirming it as a primary site for electrophilic attack. Carbon atoms within the pyridine ring and the acetonitrile group would show varying reactivities depending on their electronic environment.

Non-Linear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability, Dipole Moment)

Non-linear optical (NLO) materials are capable of altering the properties of light, such as its frequency and phase, and are essential for technologies like optical switching and telecommunications. The NLO response of a molecule is governed by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. Molecules with large β values are promising candidates for NLO materials. acrhem.org

These properties are often calculated using DFT and TD-DFT methods. Molecules with significant intramolecular charge transfer (ICT), often characterized by a small HOMO-LUMO gap and donor-acceptor groups, tend to exhibit large hyperpolarizability values. nih.gov The presence of the electron-withdrawing nitrile group and the polar pyridine ring in this compound suggests it may possess notable NLO properties.

Table 4: Calculated NLO Properties for this compound (Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods. Units for α and β are often expressed in atomic units (a.u.) or electrostatic units (esu).)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 95 |

A high calculated βtot value would indicate that this compound has potential as a second-order NLO material. researchgate.netnih.gov

Applications of 2 3 Bromopyridin 2 Yl Acetonitrile As a Versatile Synthetic Building Block

Construction of Complex Nitrogen-Containing Heterocycles

The reactivity of 2-(3-Bromopyridin-2-yl)acetonitrile makes it an excellent starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds. Its structure allows for both the elaboration of the existing pyridine (B92270) ring and the formation of new, fused ring systems.

Synthesis of Novel Pyridine Derivatives and Bipyridines

The bromine atom on the pyridine ring of this compound is a key feature for creating new carbon-carbon bonds through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex aromatic systems like bipyridines. Bipyridine units are important structural motifs in coordination chemistry, catalysis, and functional materials. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. Methodologies such as the Suzuki, Stille, and Negishi couplings allow the bromine atom to be replaced by a wide range of organic groups, including other aromatic or heterocyclic rings. mdpi.compreprints.org For instance, in a Suzuki coupling, the bromopyridine can be reacted with a pyridine-boronic acid derivative in the presence of a palladium catalyst to form a bipyridine linkage. mdpi.com The acetonitrile (B52724) group can be retained in the final product or further modified, adding another layer of molecular complexity.

Table 1: Common Cross-Coupling Reactions for Bipyridine Synthesis

| Reaction Name | Reactants | Catalyst System (Typical) |

|---|---|---|

| Suzuki Coupling | Bromopyridine + Pyridylboronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille Coupling | Bromopyridine + Stannylated Pyridine | Pd catalyst (e.g., PdCl₂(PPh₃)₂) |

| Negishi Coupling | Bromopyridine + Organozinc Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Ullmann Coupling | Homocoupling of two Bromopyridine units | Copper or Palladium catalyst |

Formation of Fused Heterocyclic Ring Systems (e.g., Imidazopyridines, Triazolopyridines)

This compound is also a valuable precursor for creating fused heterocyclic systems, where a new ring is built onto the existing pyridine frame. Imidazopyridines and triazolopyridines are important classes of fused N-heterocycles that are frequently investigated in medicinal chemistry for their diverse biological activities. beilstein-journals.orggoogle.commdpi.com

The synthesis of these fused systems often involves multi-step sequences or one-pot tandem reactions. The functional groups of this compound can be chemically transformed into functionalities that are primed for cyclization. For example, the bromine atom can be replaced by an amino or hydrazino group via nucleophilic substitution or metal-catalyzed amination. These newly introduced groups can then react with the neighboring acetonitrile moiety or an external reagent to close a new ring.

Imidazopyridine Synthesis: The synthesis of imidazo[1,2-a]pyridines, a common class of imidazopyridines, typically starts from 2-aminopyridines. nih.govresearchgate.net The bromopyridine precursor can be converted to the required 2-aminopyridine (B139424) derivative, which can then undergo cyclization with various reagents like α-haloketones to form the fused imidazole (B134444) ring. mdpi.com

Triazolopyridine Synthesis: The construction of triazolo[4,3-a]pyridines can be achieved through several routes, often involving the cyclization of 2-hydrazinopyridines. organic-chemistry.orggoogle.com Alternatively, palladium-catalyzed reactions can be used to couple hydrazides with 2-halopyridines, followed by a dehydration step to form the fused triazole ring. organic-chemistry.org The presence of the acetonitrile group offers potential for further functionalization of the final heterocyclic product.

Scaffold Diversity in Medicinal Chemistry

In drug discovery, a "scaffold" refers to the core structure of a molecule. The pyridine ring is considered a "privileged scaffold" because it is a component of numerous biologically active compounds and approved drugs. mdpi.comekb.eg this compound serves as an excellent starting point for generating a wide diversity of molecules based on this privileged structure.

The true utility of this building block in medicinal chemistry lies in its capacity for modification at two distinct points: the bromine atom and the acetonitrile group. This allows for the systematic synthesis of a large number of analogues where different chemical groups are attached to the pyridine core. This process, known as scaffold decoration, is central to Structure-Activity Relationship (SAR) studies, where chemists aim to understand how changes in a molecule's structure affect its biological activity. By creating a library of related compounds, researchers can identify which structural features are essential for a desired therapeutic effect. The strategic replacement of a phenyl ring with a pyridyl ring, a concept known as scaffold hopping, can also improve properties like metabolic stability.

Role in Agrochemical Synthesis

The principles that make this compound valuable in medicinal chemistry are directly transferable to the field of agrochemical research. Many of the same heterocyclic scaffolds, including pyridines and fused systems like triazolopyridines, are used in the development of new herbicides, insecticides, and fungicides. google.com

The ability to easily generate a diverse collection of novel pyridine-based compounds from a single, versatile starting material is highly advantageous for agrochemical discovery programs. The synthetic pathways used to create libraries for medicinal chemistry can be applied to generate compounds for screening against agricultural pests and diseases. The functional handles on this compound allow for the fine-tuning of a molecule's physicochemical properties, which is critical for ensuring its effectiveness, stability, and appropriate environmental behavior.

Development of Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug and agrochemical discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. The success of HTS depends on the availability of large and diverse collections of molecules, known as chemical libraries.

This compound is an ideal building block for the synthesis of such libraries. Its reactive bromine atom makes it a suitable electrophilic partner for coupling with a vast array of nucleophiles in a parallel synthesis format. scienceintheclassroom.org Using automated, miniaturized reaction platforms, hundreds or even thousands of unique products can be generated by reacting the bromopyridine core with different amines, alcohols, or other nucleophiles. scienceintheclassroom.org This approach enables the rapid exploration of a significant chemical space around the pyridine scaffold, maximizing the chances of discovering novel "hit" compounds with desirable biological properties. scienceintheclassroom.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazopyridines |

| Triazolopyridines |

| Bipyridines |

| 2-Aminopyridines |

| α-haloketones |

| 2-Hydrazinopyridines |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic routes that are both environmentally benign and economically viable. ijarsct.co.in Future research on the synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile and its derivatives will likely focus on several key areas of sustainability.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The development of greener alternatives is paramount. This includes the exploration of:

Catalytic Systems: The use of novel catalysts, including biocatalysts and enzyme-mediated reactions, offers a promising green alternative to traditional methods. ijarsct.co.in Iron-catalyzed cyclization, for instance, has been shown to be a facile and green method for the synthesis of some pyridine (B92270) derivatives. rsc.org

Alternative Solvents: A shift away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or deep eutectic solvents is anticipated. ijarsct.co.in Solvent-free reaction conditions are also a key area of interest for minimizing environmental impact. ijarsct.co.in

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.inresearchgate.net

One-Pot Reactions: Multicomponent, one-pot reactions streamline synthetic processes by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. researchgate.net

These sustainable approaches will not only make the synthesis of this compound more environmentally friendly but also potentially more efficient and cost-effective.

Exploration of Undiscovered Reactivity Patterns and Functional Group Tolerances

While the bromo and cyano groups of this compound are known to participate in a variety of chemical transformations, there remains a vast, unexplored landscape of its reactivity. Future research will delve into uncovering novel reaction pathways and better understanding the compound's compatibility with a wider range of functional groups.

The bromine atom on the pyridine ring is a key handle for cross-coupling reactions, a cornerstone of modern organic synthesis. Future studies will likely explore its participation in a broader array of coupling reactions, including those catalyzed by earth-abundant metals, to enhance sustainability and reduce costs. The reactivity of bromine atoms in brominated pyridines is a subject of ongoing investigation, with factors such as the solvent and reaction conditions playing a crucial role in determining the outcome of substitution reactions. researchgate.net

Furthermore, the nitrile group offers a gateway to a diverse range of functionalities. Its hydrolysis, reduction, or participation in cycloaddition reactions can lead to a variety of valuable derivatives. Investigating the interplay between the bromo and cyano groups, and how their reactivity can be selectively controlled, will be a significant area of future research.

A critical aspect of this exploration will be the determination of functional group tolerance . Understanding which functional groups can be present in reaction partners without interfering with the desired transformation is essential for the efficient synthesis of complex molecules. Nickel-catalyzed cross-coupling reactions, for example, have demonstrated tolerance for a variety of functional groups, including alkenes, alkynes, esters, amines, and various heterocycles. nih.gov Systematic studies on the functional group tolerance of this compound in different reaction types will significantly expand its utility as a synthetic building block.

Integration of Machine Learning for Reaction Prediction and Optimization

The advent of machine learning (ML) is revolutionizing the field of chemistry by enabling the prediction and optimization of chemical reactions with unprecedented speed and accuracy. beilstein-journals.orgresearchgate.net For a compound like this compound, ML can be a powerful tool to accelerate the discovery of new reactions and to optimize existing synthetic protocols.

ML algorithms can be trained on large datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. beilstein-journals.org This can be applied to:

Predicting Reaction Outcomes: ML models can predict the products of a reaction given the reactants and conditions, helping chemists to design more effective synthetic routes.

Optimizing Reaction Conditions: By analyzing the influence of various parameters such as temperature, solvent, catalyst, and reaction time, ML algorithms can suggest optimal conditions to maximize yield and minimize byproducts. beilstein-journals.orgduke.edu Active learning and Bayesian optimization are powerful techniques that can guide the experimental process to efficiently find the best reaction conditions with a minimal number of experiments. nih.gov

Discovering Novel Reactions: ML can be used to screen virtual libraries of reactants and catalysts to identify promising new transformations involving this compound.

The integration of ML into the workflow of synthetic chemists will undoubtedly lead to a more rapid and efficient exploration of the chemical space surrounding this important pyridine derivative.

Advanced In Silico Studies for Structure-Reactivity Relationships

Computational chemistry provides a powerful lens through which to understand the intricate relationship between the structure of a molecule and its chemical reactivity. Advanced in silico studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into the electronic structure and properties of this compound, paving the way for a more rational design of experiments.

DFT can be used to:

Analyze Molecular Orbitals: Understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can help to predict the sites of electrophilic and nucleophilic attack.

Calculate Reaction Pathways and Transition States: By mapping the energy landscape of a reaction, computational models can elucidate reaction mechanisms and predict the feasibility of different pathways.

Predict Spectroscopic Properties: Calculated NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds derived from this compound.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives of this compound with their chemical or biological activity. nih.gov By building predictive models, QSAR can guide the synthesis of new compounds with desired properties, saving significant time and resources in the drug discovery and materials science fields.

The synergy between advanced computational studies and experimental work will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.